molecular formula C23H30Cl2N4 B135757 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane CAS No. 6323-09-7

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane

Cat. No. B135757
CAS RN: 6323-09-7
M. Wt: 433.4 g/mol
InChI Key: WWXDTRQIBDUJET-UHFFFAOYSA-N
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Description

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is a chemical compound that falls within the class of piperazine derivatives. Piperazines are a group of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various medicinal agents.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of bis-(2-chloroethyl)amine with an aromatic amine such as 3-chloroaniline, followed by alkylation with an appropriate alkyl halide. For instance, 1-(3-chlorophenyl)piperazine can be synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, which is then reacted with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% . Although the specific synthesis of 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is not detailed in the provided papers, the methodologies described can be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy . Additionally, single-crystal X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and reductive amination, to yield a wide range of products with potential biological activities. For example, reductive amination in the presence of sodium triacetoxyborohydride can be used to synthesize piperazine derivatives with anticancer and antituberculosis properties . The specific chemical reactions that 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane can participate in would depend on the substituents present on the piperazine ring and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The solid-state conformations of these compounds can also be influenced by intermolecular interactions, as seen in the molecular solids formed by xylylene-linked bis(piperazine-2,5-diones) . The pharmacological profile of piperazine derivatives, including their affinity for receptors and transporters, can be assessed through in vitro activity studies, as demonstrated by compounds with dual activity at 5-HT1A serotonin receptors and serotonin transporter .

Scientific Research Applications

Synthesis and Medicinal Intermediates

Piperazine derivatives are synthesized for use as medicinal intermediates. For instance, the synthesis of bis-(2-chloroethyl)amine from diethanolamine and its reaction with 3-chloroaniline to obtain 1-(3-chlorophenyl)piperazine, which further reacts to yield various piperazine intermediates, highlights the compound's significance in medicinal chemistry (Xue Weiliang, 2008).

Catalytic Applications and Nanoparticles

The development of nano-sized bis(3-(piperazine-1-yl)propyl)tungstate as an efficient organometallic catalyst for the synthesis of 4H-chromene derivatives underlines the utility of piperazine derivatives in catalysis and material science. This research demonstrates the compound's potential in facilitating various chemical reactions with high efficiency and recyclability (K. Eskandari et al., 2019).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30Cl2N4/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23/h1-2,4-7,18-19H,3,8-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXDTRQIBDUJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212606
Record name 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
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Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane

CAS RN

6323-09-7
Record name 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
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Record name 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
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Record name 1-(3-Chlorphenyl)-4-[3-[4-(3-chlorphenyl)piperazin-1-yl]propyl]piperazin
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Record name 1,3-BIS-(4-(3-CHLOROPHENYL)PIPERAZIN-1-YL)PROPANE
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